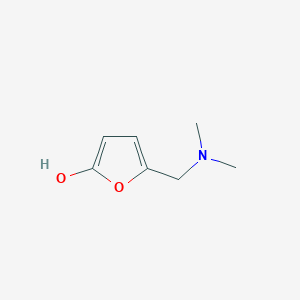![molecular formula C10H11NO2 B12872699 (Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12872699.png)
(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one is a compound belonging to the oxazolone family. Oxazolones are known for their diverse chemical reactivity and have been widely studied for their applications in the synthesis of various biologically important compounds
Métodos De Preparación
The synthesis of (Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one can be achieved through several synthetic routes. One common method involves the direct C2-addition of 5H-oxazol-4-ones to γ-keto-α,β-unsaturated esters, catalyzed by a chiral squaramide . This reaction yields highly functionalized γ-keto esters bearing a C2-oxazolone at the α-position with excellent stereoselectivities (d.r. > 20:1 and up to 98% ee) . Another method involves the Michael addition of 5H-oxazol-4-ones to α,β-unsaturated ketones, catalyzed by a bifunctional organocatalyst . These methods provide efficient and stereoselective routes to the desired compound.
Análisis De Reacciones Químicas
(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one can be compared with other similar compounds, such as:
5H-oxazol-4-ones: These compounds share a similar core structure and exhibit diverse chemical reactivity.
α,β-unsaturated ketones: These compounds are often used as substrates in reactions involving oxazolones.
γ-keto esters: These compounds are commonly used in the synthesis of functionalized oxazolones.
The uniqueness of this compound lies in its specific structural features and the stereoselective synthetic routes available for its preparation.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
2-[(Z)-prop-1-enyl]-6,7-dihydro-5H-1,3-benzoxazol-4-one |
InChI |
InChI=1S/C10H11NO2/c1-2-4-9-11-10-7(12)5-3-6-8(10)13-9/h2,4H,3,5-6H2,1H3/b4-2- |
Clave InChI |
IFBKODGEMHZPBP-RQOWECAXSA-N |
SMILES isomérico |
C/C=C\C1=NC2=C(O1)CCCC2=O |
SMILES canónico |
CC=CC1=NC2=C(O1)CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Difluoromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12872620.png)
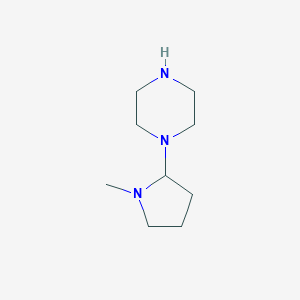
![Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate](/img/structure/B12872633.png)


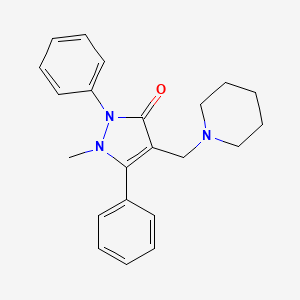
![2,3-Dihydro-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12872646.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B12872651.png)
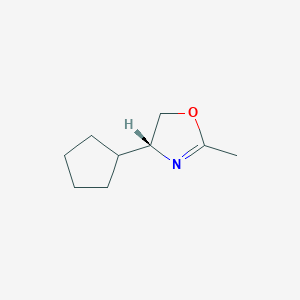
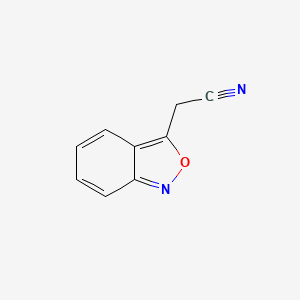
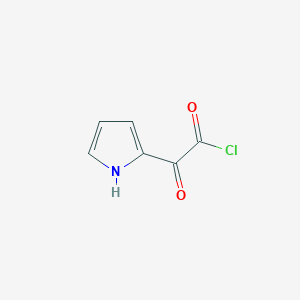
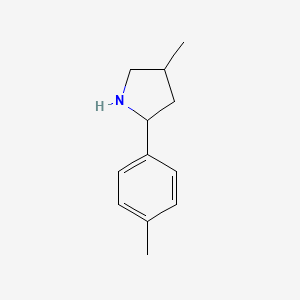
![3,4,4A,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12872685.png)
